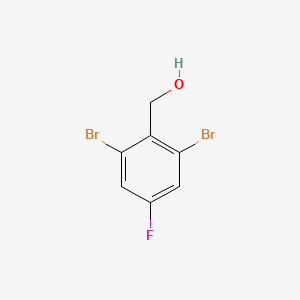

(2,6-Dibromo-4-fluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRVRSIZRGCUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346674-69-8 | |

| Record name | (2,6-Dibromo-4-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (2,6-Dibromo-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2,6-Dibromo-4-fluorophenyl)methanol, a key intermediate in various pharmaceutical and chemical research applications. This document details the synthetic protocol, physical and spectroscopic properties, and experimental procedures.

Compound Overview

This compound is a halogenated aromatic alcohol. Its structure, featuring two bromine atoms and a fluorine atom on the phenyl ring, makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1346674-69-8 |

| Molecular Formula | C₇H₅Br₂FO[1] |

| Molecular Weight | 283.92 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, room temperature |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,6-Dibromo-4-fluorobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Synthetic Scheme

Caption: Synthetic workflow for the reduction of 2,6-Dibromo-4-fluorobenzaldehyde.

Experimental Protocol

Materials:

-

2,6-Dibromo-4-fluorobenzaldehyde (Commercially available from suppliers such as Shanghai Medfine Bio-pharma, AOBChem, and Sigma-Aldrich)[2][3]

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2,6-Dibromo-4-fluorobenzaldehyde (1.0 eq) in methanol (20 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in CDCl₃: Aromatic protons (2H, doublet), Methylene protons (-CH₂OH, 2H, singlet), Hydroxyl proton (-OH, 1H, broad singlet). |

| ¹³C NMR | Expected chemical shifts (δ) in CDCl₃: Aromatic carbons (signals in the aromatic region, with C-F and C-Br coupling), Methylene carbon (-CH₂OH, signal around 60-70 ppm). |

| FTIR (KBr) | Characteristic peaks (cm⁻¹): ~3300 (O-H stretch, broad), ~3000 (aromatic C-H stretch), ~1400-1600 (aromatic C=C stretch), ~1050 (C-O stretch), ~550-750 (C-Br stretch). |

| Mass Spec. (EI) | Expected m/z: Molecular ion peak corresponding to [C₇H₅Br₂FO]⁺, showing a characteristic isotopic pattern for two bromine atoms. |

Logical Relationship of Synthesis and Characterization

Caption: Logical flow from synthesis to structural confirmation.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of (2,6-Dibromo-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the novel chemical entity, (2,6-Dibromo-4-fluorophenyl)methanol. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data on its chemical and physical characteristics, a detailed potential synthetic route, and a hypothetical exploration of its relevance in a key biological pathway.

Core Physicochemical Data

This compound, a halogenated benzyl alcohol derivative, presents a unique substitution pattern that is of significant interest in medicinal chemistry. The presence of two bromine atoms and a fluorine atom on the phenyl ring is anticipated to modulate its lipophilicity, metabolic stability, and binding interactions with biological targets. A summary of its fundamental properties is provided below.

| Property | Value | Source |

| CAS Number | 1346674-69-8 | [1] |

| Molecular Formula | C₇H₅Br₂FO | [1] |

| Molecular Weight | 283.92 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Predicted XlogP | 2.5 | PubChem Estimation |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through the reduction of its corresponding aldehyde, 2,6-dibromo-4-fluorobenzaldehyde. This transformation is a standard procedure in organic synthesis.

Synthesis of this compound via Reduction of 2,6-dibromo-4-fluorobenzaldehyde

This protocol outlines a general procedure for the reduction of a substituted benzaldehyde to its corresponding benzyl alcohol using sodium borohydride, a mild and selective reducing agent.[3][4]

Materials and Equipment:

-

2,6-dibromo-4-fluorobenzaldehyde

-

Methanol (reagent grade)[5]

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Apparatus for column chromatography (optional, for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromo-4-fluorobenzaldehyde (1.0 equivalent) in methanol. Place the flask in an ice bath and stir the solution magnetically.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): If required, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Potential Application in Drug Discovery: A Hypothetical Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, its structural features—a halogenated phenyl ring—are common in molecules designed to be kinase inhibitors. Many kinase inhibitors target the ATP-binding pocket of the enzyme, and the electronic properties of halogen atoms can influence binding affinity and selectivity.

For illustrative purposes, we can hypothesize its potential interaction with the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its inhibitors have therapeutic potential in a range of autoimmune and inflammatory diseases.[6] The diagram below illustrates a simplified representation of this pathway and a hypothetical point of intervention for this compound.

In this speculative model, this compound is proposed to act as an inhibitor of p38 MAPK. By binding to the kinase, it would block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response. This represents one of many potential avenues for investigation into the biological activity of this compound.

The following diagram illustrates the proposed synthetic workflow.

References

- 1. This compound – porphyrin-systems [porphyrin-systems.com]

- 2. This compound [allbiopharm.com]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2,6-Dibromo-4-fluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound (2,6-Dibromo-4-fluorophenyl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of analogous compounds, including substituted benzyl alcohols, brominated and fluorinated aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Doublet (d) | 2H | Aromatic C-H (ortho to Fluorine) |

| ~4.8 - 5.0 | Singlet (s) | 2H | Methylene (-CH₂-) |

| ~2.0 - 3.0 | Broad Singlet (br s) | 1H | Hydroxyl (-OH) |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 (d, ¹JCF ≈ 245-255 Hz) | Aromatic C-F |

| ~135 - 138 | Aromatic C-Br |

| ~130 - 133 (d, ³JCF ≈ 7-9 Hz) | Aromatic C-H |

| ~115 - 118 | Aromatic C-COH |

| ~65 - 70 | Methylene (-CH₂-) |

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretch (alcohol) |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1550-1600 | Strong | Aromatic C=C stretch |

| 1450-1490 | Strong | Aromatic C=C stretch |

| 1200-1250 | Strong | C-F stretch |

| 1000-1100 | Strong | C-O stretch (primary alcohol) |

| 550-650 | Strong | C-Br stretch |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 282/284/286 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |

| 265/267/269 | Medium | [M-OH]⁺ |

| 203/205 | Medium | [M-Br]⁺ |

| 185 | High | [M-Br-H₂O]⁺ |

| 124 | Medium | [M-2Br]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (¹H) or the residual solvent signal (¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their relative abundance.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and bromine-containing fragments.[1][2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to (2,6-Dibromo-4-fluorophenyl)methanol for Researchers and Drug Development Professionals

An essential building block for novel therapeutic agents, (2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic compound with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery and development.

Commercial Availability

This compound is commercially available from a number of chemical suppliers, facilitating its use in research and development. The compound is typically supplied as a solid with purity levels generally ranging from 95% to 97%.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | 1346674-69-8 | C₇H₅Br₂FO | 283.92 | 97% |

| Porphyrin-Systems | 1346674-69-8 | C₇H₅Br₂FO | 283.92 | - |

| Suzhou Aobai Pharmaceutical Co., Ltd. | 1346674-69-8 | C₇H₅Br₂FO | 283.92 | 95% |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Physical State | Solid | Sigma-Aldrich |

| Appearance | Off-white powder | Suzhou Aobai Pharmaceutical Co., Ltd. |

| Monoisotopic Mass | 281.8691 Da | PubChem (Predicted)[1] |

| XlogP | 2.5 | PubChem (Predicted)[1] |

| InChI | InChI=1S/C7H5Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | PubChem[1] |

| InChIKey | FQRVRSIZRGCUQG-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1Br)CO)Br)F | PubChem[1] |

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient method involves the reduction of the commercially available precursor, 2,6-dibromo-4-fluorobenzaldehyde. The following protocol is based on standard, well-established organic chemistry procedures for the reduction of aldehydes to primary alcohols.

Reaction: Reduction of 2,6-dibromo-4-fluorobenzaldehyde to this compound.

Reagents and Materials:

-

2,6-dibromo-4-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,6-dibromo-4-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approximately 10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH of the solution is acidic.

-

Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Potential Applications in Drug Development and Signaling Pathways

While specific studies on this compound are limited, the broader class of halogenated phenols and benzyl alcohols exhibits a wide range of biological activities, suggesting potential avenues for its application in drug discovery.

Anticancer and Enzyme Inhibition: Bromophenols, a class of compounds to which this compound belongs, have been investigated for their anticancer properties. The introduction of fluorine can further enhance a molecule's metabolic stability and binding affinity to target proteins[2]. Halogenated benzyl alcohols have also been evaluated for their antiproliferative effects[3].

Many biologically active compounds exert their effects by modulating signaling pathways. Bromophenols have been shown to interact with various enzymes and cellular targets. A potential, generalized signaling pathway that could be influenced by such compounds is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

This diagram illustrates a simplified MAPK signaling cascade. Small molecule inhibitors, potentially derived from this compound, could be designed to target kinases such as RAF or MEK, thereby inhibiting downstream signaling that leads to cell proliferation.

Neurological and Other Applications: The substitution pattern of this compound makes it a valuable scaffold for the synthesis of more complex molecules with potential applications in treating neurological disorders and other diseases. The presence of bromine and fluorine atoms can influence the lipophilicity and electronic properties of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross the blood-brain barrier.

Conclusion

This compound is a commercially available and synthetically accessible building block with considerable potential for the development of novel therapeutic agents. While detailed experimental data for this specific compound is not extensively documented, its structural features suggest promising avenues for research, particularly in the fields of oncology and neurology. The provided synthetic protocol and discussion of potential biological activities offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in their programs. Further investigation into its biological properties and the development of derivatives are warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Purity and Analysis of (2,6-Dibromo-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic compound of significant interest as a building block in chemical synthesis, particularly in the development of novel pharmaceutical agents and materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This guide provides a comprehensive overview of the analytical methodologies required for the stringent purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols and representative data are presented to serve as a practical resource for researchers in quality control and process development.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for the development of robust analytical methods.

| Property | Value | Source |

| CAS Number | 1346674-69-8 | |

| Molecular Formula | C₇H₅Br₂FO | [1] |

| Molecular Weight | 283.92 g/mol | |

| Physical Form | Solid | |

| Typical Purity | ≥97% | |

| InChI Key | FQRVRSIZRGCUQG-UHFFFAOYSA-N |

Analytical Workflow for Purity Determination

A multi-faceted analytical approach is crucial for the comprehensive characterization and purity verification of this compound. The general workflow involves orthogonal analytical techniques to ensure all potential impurities—including isomers, starting materials, and degradation products—are identified and quantified.

Caption: General workflow for the purity analysis of this compound.

Chromatographic Analysis

Chromatographic methods are the cornerstone for quantifying the purity of organic compounds and separating them from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the primary method for purity assessment due to its high resolution and excellent quantitative performance for non-volatile compounds.

Experimental Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30-90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Column Temperature: 30 °C.[3]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Representative Data:

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 4.5 | 0.25 | Unknown Impurity |

| 2 | 12.8 | 99.50 | This compound |

| 3 | 15.2 | 0.15 | Unknown Impurity |

| 4 | 18.1 | 0.10 | Dimeric Impurity (Tentative) |

| Total | 100.0 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It provides definitive identification through mass spectral data.

Experimental Protocol:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.[5]

-

Final Hold: Hold at 280 °C for 5 min.

-

-

Injector Temperature: 250 °C (Split mode, 50:1).[5]

-

Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: m/z 40-500.[5]

-

Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.

Representative Data:

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |

| 8.5 | 4-Fluorobenzaldehyde (Potential Oxidative Impurity) | 124, 95, 69 |

| 15.6 | This compound | 284 (M+), 266, 185, 106 |

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the compound's chemical structure and functional groups, serving as orthogonal identity confirmation and a tool for detecting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR should be performed to confirm the identity and structure of the compound and to detect any structurally related impurities.

Experimental Protocol:

-

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire 16-32 scans. Reference to residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR: Acquire 1024-2048 scans with proton decoupling. Reference to solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR: Acquire with proton decoupling.

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated solvent.

Predicted/Representative Spectral Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H NMR | ~7.3 - 7.5 | Doublet (d) | 2H (Aromatic CH) |

| ~4.8 | Singlet (s) | 2H (CH₂OH) | |

| ~2.0 - 3.0 | Broad Singlet (br s) | 1H (OH) | |

| ¹³C NMR | ~158-162 (d) | Doublet (d, J≈250 Hz) | C-F |

| ~138-142 | Singlet | C-CH₂OH | |

| ~128-132 (d) | Doublet (d, J≈10 Hz) | C-H | |

| ~115-120 (d) | Doublet (d, J≈25 Hz) | C-Br | |

| ~60-65 | Singlet | CH₂OH |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the key functional groups present in the molecule. It is a valuable technique for quick identity checks.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16-32 scans.

-

Sample Preparation: For ATR, place a small amount of the solid sample directly on the crystal. For KBr, grind 1-2 mg of sample with ~100 mg of dry KBr and press into a pellet.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H Stretch | Alcohol (-OH) |

| 3000-3100 | C-H Stretch | Aromatic |

| 1550-1600 | C=C Stretch | Aromatic Ring |

| 1400-1450 | C-H Bend | CH₂ |

| 1200-1250 | C-F Stretch | Aryl-Fluoride |

| 1000-1100 | C-O Stretch | Primary Alcohol |

| 550-650 | C-Br Stretch | Aryl-Bromide |

Conclusion

The purity of this compound must be rigorously controlled to ensure the success of subsequent synthetic transformations and the quality of the final products. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment. HPLC serves as the primary tool for quantification, while GC-MS is invaluable for identifying volatile impurities. NMR and FTIR provide unambiguous structural confirmation. The protocols and data presented in this guide offer a robust framework for scientists and researchers to establish effective quality control procedures for this important chemical intermediate.

References

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of (2,6-Dibromo-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its reactivity is governed by the interplay of the benzylic alcohol functionality, the steric hindrance imposed by the ortho-bromo substituents, and the electronic effects of the halogen atoms on the phenyl ring. This technical guide provides a comprehensive overview of the anticipated reactivity of this compound, including its synthesis, and key transformations such as oxidation, etherification, esterification, and nucleophilic substitution. The content is supported by detailed experimental protocols derived from analogous systems, quantitative data where available, and visualizations of reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

The chemical reactivity of benzylic alcohols is a cornerstone of modern organic synthesis. The introduction of sterically demanding and electron-withdrawing substituents, as seen in this compound, significantly modulates this reactivity. The two ortho-bromo groups impose considerable steric hindrance around the benzylic carbon, potentially impeding the approach of bulky reagents. Electronically, the bromine and fluorine atoms are electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution but also influences the stability of potential cationic intermediates at the benzylic position. This guide aims to provide a predictive but thorough analysis of the reactivity of this specific molecule, drawing on established principles and data from closely related compounds.

Synthesis of this compound

The synthesis of this compound would likely commence from 2,6-dibromo-4-fluorotoluene. A common synthetic route involves the radical bromination of the benzylic methyl group, followed by nucleophilic substitution with a hydroxide source.

Experimental Protocol: A plausible two-step synthesis

Step 1: Benzylic Bromination of 2,6-Dibromo-4-fluorotoluene

-

To a solution of 2,6-dibromo-4-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

-

Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,6-dibromo-4-fluorophenyl)methyl bromide.

Step 2: Hydrolysis to this compound

-

Dissolve the crude (2,6-dibromo-4-fluorophenyl)methyl bromide in a mixture of an organic solvent (e.g., acetone or THF) and water.

-

Add a base such as sodium hydroxide or potassium carbonate.

-

Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound, which can be further purified by column chromatography or recrystallization.

Key Reactions and Reactivity Profile

The reactivity of the benzylic alcohol in this compound is a balance between the inherent reactivity of a benzylic alcohol and the steric and electronic constraints imposed by the substituents.

Oxidation to (2,6-Dibromo-4-fluorophenyl)carbaldehyde

The oxidation of primary alcohols to aldehydes is a fundamental transformation. Due to the steric hindrance around the benzylic center, milder and less bulky oxidizing agents are likely to be more effective.

Table 1: Comparison of Oxidizing Agents for Benzylic Alcohols

| Oxidizing Agent | Typical Conditions | Expected Yield for Analogous Systems | Notes |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Good to excellent | A common and reliable method for oxidizing primary alcohols to aldehydes without over-oxidation. |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Excellent | Known for its mild conditions and high yields, even with sensitive substrates. |

| Manganese dioxide (MnO₂) | CH₂Cl₂ or acetone, reflux | Good | Selective for the oxidation of benzylic and allylic alcohols. |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to room temp. | Good to excellent | Effective for sterically hindered alcohols. |

Experimental Protocol: Oxidation using PCC (based on analogous systems)

-

To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, add a solution of this compound in dichloromethane.

-

Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude (2,6-Dibromo-4-fluorophenyl)carbaldehyde.

-

Purify the product by column chromatography on silica gel.

Caption: General pathway for the oxidation of the benzylic alcohol.

Etherification Reactions

The formation of ethers from this compound can be achieved under either acidic or basic conditions. However, the steric hindrance and the deactivating effect of the electron-withdrawing groups on the stability of a potential benzylic carbocation will influence the choice of conditions.

Williamson Ether Synthesis (Basic Conditions)

This is likely the more viable route due to the avoidance of a carbocationic intermediate.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

-

To a solution of this compound in a polar aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the resulting ether by column chromatography.

Acid-Catalyzed Etherification

This pathway is expected to be less efficient due to the electronic destabilization of the benzylic carbocation by the electron-withdrawing halogen substituents.

Caption: Comparison of etherification pathways.

Esterification Reactions

Esterification of the sterically hindered this compound can be challenging. Standard Fischer esterification conditions (acid catalyst and excess carboxylic acid) may be slow. More reactive acylating agents are likely required.

Table 2: Acylating Agents for Sterically Hindered Alcohols

| Acylating Agent | Typical Conditions | Expected Yield for Analogous Systems | Notes |

| Acid Chlorides | Pyridine or Et₃N, CH₂Cl₂, 0 °C to r.t. | Excellent | Highly reactive, suitable for hindered alcohols. |

| Acid Anhydrides | DMAP, pyridine, CH₂Cl₂, r.t. | Good to excellent | Often used with a catalytic amount of a strong nucleophile like DMAP. |

| Carboxylic Acid + Carbodiimide | DCC or EDCI, DMAP, CH₂Cl₂, r.t. | Good | Forms a highly reactive O-acylisourea intermediate. |

Experimental Protocol: Esterification using an Acid Chloride

-

Dissolve this compound in anhydrous dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride). If using a non-basic solvent, add a tertiary amine base like triethylamine.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with dilute acid (if a tertiary amine was used), water, and brine.

-

Dry the organic layer, concentrate, and purify the ester product by chromatography.

Nucleophilic Substitution of the Hydroxyl Group

Conversion of the hydroxyl group to a better leaving group, such as a halide, facilitates further nucleophilic substitution reactions.

Conversion to Benzylic Bromide

Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are commonly used.

Experimental Protocol: Conversion to (2,6-Dibromo-4-fluorophenyl)methyl Bromide

-

Dissolve this compound in a dry, non-polar solvent like diethyl ether or dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto ice water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzylic bromide.

Caption: Pathway for nucleophilic substitution of the hydroxyl group.

Summary of Reactivity

The reactivity of this compound is characterized by the following key features:

-

Steric Hindrance: The ortho-bromo groups significantly hinder access to the benzylic carbon, favoring reactions with smaller reagents and potentially requiring more forcing conditions or highly reactive reagents.

-

Electronic Effects: The electron-withdrawing nature of the halogens disfavors the formation of a benzylic carbocation, making SN1-type reactions less likely than SN2-type reactions.

-

Oxidation: Readily oxidized to the corresponding aldehyde using standard, mild oxidizing agents.

-

Etherification: Best achieved via the Williamson ether synthesis under basic conditions to avoid carbocation intermediates.

-

Esterification: Requires activated acylating agents like acid chlorides or anhydrides with a catalyst due to steric hindrance.

-

Nucleophilic Substitution: The hydroxyl group can be converted to a good leaving group (e.g., bromide) to enable subsequent SN2 reactions with various nucleophiles.

Conclusion

This compound, while presenting synthetic challenges due to steric hindrance and electronic deactivation, is a versatile substrate for a range of organic transformations. By selecting appropriate reagents and reaction conditions that accommodate these structural features, it can be effectively utilized as a building block in the synthesis of more complex molecules for applications in drug discovery and materials science. The experimental protocols provided in this guide, based on well-established transformations of analogous compounds, offer a solid foundation for researchers to explore the rich chemistry of this halogenated benzylic alcohol. Further optimization of these conditions will undoubtedly unlock the full synthetic potential of this valuable compound.

Methodological & Application

Application Notes and Protocols for the Use of (2,6-Dibromo-4-fluorophenyl)methanol in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (2,6-dibromo-4-fluorophenyl)methanol as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and polyaryl structures. The presence of two bromine atoms allows for selective mono- or di-arylation, while the fluorine and hydroxymethyl functional groups offer opportunities for further molecular modifications.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used transition metal-catalyzed reaction for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the organoboron reagents.[2]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Regioselectivity in the Suzuki Coupling of Dibromoaryl Compounds

For substrates containing multiple halogen atoms, such as this compound, controlling the regioselectivity of the coupling reaction is crucial. In many cases, selective mono-arylation can be achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the stoichiometry of the reagents. The relative reactivity of the C-Br bonds can be influenced by steric and electronic factors. For 2,6-dibromoaryl compounds, the first coupling often occurs at one of the bromine positions, and a second, different aryl group can be introduced in a subsequent step if desired.

Experimental Protocols

The following protocols are adapted from procedures reported for structurally similar 2,6-dibromoaryl compounds, such as 2,6-dibromo-4-nitroaniline, and provide a robust starting point for the Suzuki coupling of this compound.[4] Optimization of these conditions for specific arylboronic acids may be necessary to achieve optimal yields.

General Protocol for Mono-arylation of this compound

This protocol is designed for the selective coupling of one of the bromine atoms.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 - 3 equivalents)

-

Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)[2]

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.5 mol%), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., DMF/H₂O 10:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol for Di-arylation of this compound

This protocol is intended for the coupling of both bromine atoms with the same arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 3.0 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), 4-6 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (4.0 equiv.).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously.

-

Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature.

-

Work-up the reaction as described in the mono-arylation protocol.

-

Purify the product by column chromatography.

Data Presentation

The following table summarizes representative yields for the mono-Suzuki coupling of a structurally similar compound, 2,6-dibromo-4-nitroaniline, with various arylboronic acids.[4] These values can serve as a useful reference for expected outcomes when using this compound under similar conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Bromo-6-phenyl-4-nitroaniline | 92 |

| 2 | 4-Methylphenylboronic acid | 2-Bromo-6-(4-methylphenyl)-4-nitroaniline | 95 |

| 3 | 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)-4-nitroaniline | 96 |

| 4 | 4-Chlorophenylboronic acid | 2-Bromo-6-(4-chlorophenyl)-4-nitroaniline | 90 |

| 5 | 4-Fluorophenylboronic acid | 2-Bromo-6-(4-fluorophenyl)-4-nitroaniline | 93 |

| 6 | 2-Fluorophenylboronic acid | 2-Bromo-6-(2-fluorophenyl)-4-nitroaniline | 88 |

| 7 | 3,5-Difluorophenylboronic acid | 2-Bromo-6-(3,5-difluorophenyl)-4-nitroaniline | 91 |

Reaction conditions: 2,6-dibromo-4-nitroaniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (2.0 equiv), DMF/H₂O, 80 °C.[4]

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2,6-Dibromo-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. (2,6-Dibromo-4-fluorophenyl)methanol is a valuable building block for the synthesis of complex molecular architectures due to its multiple reaction sites. The two bromine atoms, situated in a sterically hindered environment, can undergo sequential or double cross-coupling, while the fluorine atom modulates the electronic properties of the aromatic ring. The primary alcohol functionality offers a handle for further derivatization.

These application notes provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound as the substrate. The protocols are based on established methodologies for similar 2,6-disubstituted aryl bromides and are intended to serve as a starting point for reaction optimization. The hydroxymethyl group is generally tolerated in these reactions without the need for a protecting group.

Data Presentation

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound. These conditions are derived from analogous reactions on structurally similar substrates and should be optimized for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound

| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |

| 1 | Phenylboronic acid (2.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 12-24 |

| 2 | 4-Methoxyphenylboronic acid (2.2) | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | 12-24 |

| 3 | Thiophene-2-boronic acid (2.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 |

Table 2: Sonogashira Coupling of this compound

| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |

| 1 | Phenylacetylene (2.5) | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (4.0) | THF | 65 | 12 |

| 2 | Trimethylsilylacetylene (2.5) | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine (4.0) | Toluene | 80 | 16 |

| 3 | 1-Hexyne (2.5) | Pd(PPh₃)₄ (5) | CuI (5) | Piperidine (4.0) | DMF | 70 | 18 |

Table 3: Buchwald-Hartwig Amination of this compound

| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |

| 1 | Morpholine (2.5) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (3.0) | Toluene | 110 | 18 |

| 2 | Aniline (2.5) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 100 | 24 |

| 3 | Benzylamine (2.5) | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 20 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

-

Solvents should be anhydrous and degassed prior to use.

-

Palladium catalysts and ligands are air- and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene

-

Water

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and water (5:1 v/v) to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the double Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (2.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous and degassed THF, followed by degassed triethylamine (4.0 equiv.).

-

Add the terminal alkyne (2.5 equiv.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 65 °C and stir for 12 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the double Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

-

This compound

-

Amine (e.g., Morpholine) (2.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (3.0 equivalents)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (3.0 equiv.) to a dry Schlenk tube.

-

Remove the Schlenk tube from the glovebox and add this compound (1.0 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous and degassed toluene, followed by the amine (2.5 equiv.).

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

-

After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycles and Workflows

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: Logical relationship of different cross-coupling reactions with the starting material.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2,6-Dibromo-4-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the synthesis of biaryl compounds utilizing (2,6-Dibromo-4-fluorophenyl)methanol as a key building block. The presence of two bromine atoms allows for selective and sequential cross-coupling reactions, while the fluorine atom and the hydroxymethyl group offer opportunities for further functionalization, making this starting material highly valuable in the synthesis of complex molecules for drug discovery and materials science.

The primary methodologies discussed are the Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2]

Strategic Approach to Biaryl Synthesis

This compound offers a platform for constructing sterically hindered and electronically diverse biaryl systems. The differential reactivity of the ortho- and para-positions to the hydroxymethyl group can be exploited for selective mono- or di-arylation. The general workflow for the synthesis of biaryl compounds from this starting material is depicted below.

Caption: General workflow for the synthesis of biaryl compounds.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3][4] This protocol outlines the synthesis of a mono-arylated biaryl compound from this compound.

Experimental Protocol

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[4][5]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).[4]

-

Reaction: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][5]

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-90[5] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 80-95 |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 70-85 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | Good[4] |

Yields are representative and based on similar substrates reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex.[1] This protocol can be applied to synthesize N-aryl derivatives from this compound, potentially after modification of the hydroxymethyl group to prevent interference with the reaction.

Experimental Protocol

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the aryl bromide substrate (derived from this compound) (1.0 mmol, 1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst such as Pd₂(dba)₃ or a [Pd(allyl)Cl]₂ dimer (0.01-0.04 equiv), a suitable phosphine ligand like Xantphos or t-BuXPhos (0.02-0.08 equiv), and a strong base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv).[6]

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.[6]

-

Reaction: Seal the tube and heat the reaction mixture to a temperature between 80 and 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Representative Reaction Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 70-90 |

| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-98 |

| Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ | THF | 80 | 75-90 |

| Carbazole | [Pd(allyl)Cl]₂ (4) | t-BuXPhos (16) | t-BuOLi | Toluene | 110 | Good[6] |

Yields are representative and based on similar substrates reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Caption: Buchwald-Hartwig amination reaction scheme.

Applications in Drug Discovery and Materials Science

Biaryl scaffolds are prevalent in a wide range of biologically active compounds and functional materials.[7][8] The biaryl compounds synthesized from this compound can serve as precursors for:

-

Pharmaceuticals: The resulting structures can be evaluated for various biological activities, including as anti-inflammatory, anticancer, or antiviral agents.[3][9]

-

Agrochemicals: Novel pesticides and herbicides often incorporate complex biaryl moieties.

-

Organic Electronics: The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) relies on tailored biaryl structures.

-

Ligand Synthesis: The synthesized biaryls can be further functionalized to create novel ligands for catalysis.

The protocols and data presented herein provide a comprehensive guide for the utilization of this compound in the synthesis of valuable biaryl compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of (2,6-Dibromo-4-fluorophenyl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of (2,6-Dibromo-4-fluorophenyl)methanol, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry. The presence of two bromine atoms and a fluorine atom on the aromatic ring, combined with a reactive benzylic alcohol, offers multiple avenues for structural diversification to explore structure-activity relationships (SAR) and develop new therapeutic agents. Brominated aromatic compounds are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1]

Introduction

This compound is a key building block for generating libraries of diverse small molecules. The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, and amino moieties.[1] The benzylic alcohol functionality can be readily converted into ethers, esters, or oxidized to the corresponding aldehyde for further derivatization. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds. Derivatives of similar halogenated phenyl compounds have shown a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Derivatization Strategies

The derivatization of this compound can be systematically approached through several key reaction pathways, enabling the exploration of a broad chemical space. The primary strategies involve modifications at the benzylic alcohol and substitutions at the bromine-bearing aromatic carbons.

Caption: Derivatization pathways for this compound.

Experimental Protocols

Protocol 1: Synthesis of (2,6-Dibromo-4-fluorobenzyl) Ethers via Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives by reacting this compound with various alkyl halides.

Workflow:

Caption: Workflow for Williamson Ether Synthesis.

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography, TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ether.

Quantitative Data (Exemplary):

| Entry | Alkyl Halide | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl bromide | 1-((Benzyloxy)methyl)-2,6-dibromo-4-fluorobenzene | 6 | 85 |

| 2 | Ethyl iodide | 1-(Ethoxymethyl)-2,6-dibromo-4-fluorobenzene | 8 | 78 |

| 3 | Propargyl bromide | 1-(2,6-Dibromo-4-fluorobenzyloxy)prop-2-yne | 5 | 82 |

Protocol 2: Synthesis of (2,6-Dibromo-4-fluorobenzyl) Esters

This protocol details the esterification of this compound with various carboxylic acids using a carbodiimide coupling agent.

Procedure:

-

To a stirred solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Quantitative Data (Exemplary):

| Entry | Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetic acid | (2,6-Dibromo-4-fluorobenzyl) acetate | 12 | 92 |

| 2 | Benzoic acid | (2,6-Dibromo-4-fluorobenzyl) benzoate | 16 | 88 |

| 3 | Cyclopropanecarboxylic acid | (2,6-Dibromo-4-fluorobenzyl) cyclopropanecarboxylate | 14 | 85 |

Protocol 3: Suzuki-Miyaura Cross-Coupling of (2,6-Dibromo-4-fluorobenzyl) Derivatives

This protocol describes the palladium-catalyzed cross-coupling of a brominated (2,6-Dibromo-4-fluorobenzyl) derivative with a boronic acid.

Workflow:

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Procedure:

-

In a reaction vessel, combine the (2,6-Dibromo-4-fluorobenzyl) derivative (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add a degassed mixture of toluene and water (4:1).

-

Heat the reaction mixture to 90°C and stir for 8-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Exemplary):

| Entry | Boronic Acid | Product (Mono-substituted) | Reaction Time (h) | Yield (%) |

| 1 | Phenylboronic acid | (2-Bromo-4-fluoro-6-phenylbenzyl) derivative | 10 | 75 |

| 2 | 4-Methoxyphenylboronic acid | (2-Bromo-4-fluoro-6-(4-methoxyphenyl)benzyl) derivative | 12 | 72 |

| 3 | Thiophene-2-boronic acid | (2-Bromo-4-fluoro-6-(thiophen-2-yl)benzyl) derivative | 8 | 68 |

Protocol 4: Buchwald-Hartwig Amination of (2,6-Dibromo-4-fluorobenzyl) Derivatives

This protocol outlines the palladium-catalyzed amination of a brominated (2,6-Dibromo-4-fluorobenzyl) derivative. The reaction enables the formation of carbon-nitrogen bonds.[2][3]

Procedure:

-

In a glovebox, charge an oven-dried reaction tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Add the (2,6-Dibromo-4-fluorobenzyl) derivative (1.0 eq) and the amine (1.2 eq).

-

Add anhydrous toluene.

-

Seal the tube and heat the mixture to 100°C with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data (Exemplary):

| Entry | Amine | Product (Mono-substituted) | Reaction Time (h) | Yield (%) |

| 1 | Morpholine | 4-(2-Bromo-4-fluoro-6-(hydroxymethyl)phenyl)morpholine | 18 | 65 |

| 2 | Aniline | (2-Bromo-4-fluoro-6-(phenylamino)phenyl)methanol | 20 | 60 |

| 3 | Benzylamine | (2-(Benzylamino)-6-bromo-4-fluorophenyl)methanol | 22 | 58 |